Calcifediol

Übersicht

Beschreibung

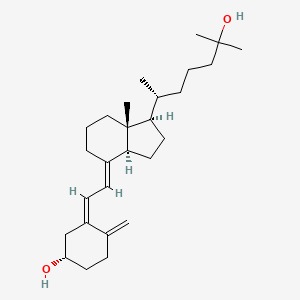

Calcifediol, auch bekannt als 25-Hydroxyvitamin D3, ist eine Form von Vitamin D, die in der Leber durch Hydroxylierung von Vitamin D3 (Cholecalciferol) gebildet wird. Es ist ein wichtiges Zwischenprodukt im Stoffwechselweg von Vitamin D und dient als Vorläufer der aktiven Form, Calcitriol. This compound ist essenziell für die Aufrechterhaltung der Kalzium- und Phosphat-Homöostase im Körper und spielt eine wichtige Rolle für die Knochengesundheit .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird in der Leber durch die Hydroxylierung von Cholecalciferol synthetisiert. Das Enzym, das für diese Umwandlung verantwortlich ist, ist Vitamin D 25-Hydroxylase, hauptsächlich CYP2R1, das in Mikrosomen vorhanden ist. Diese enzymatische Reaktion beinhaltet die Addition einer Hydroxylgruppe an der 25. Position des Cholecalciferol-Moleküls .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung von Cholecalciferol aus natürlichen Quellen, gefolgt von dessen enzymatischer Hydroxylierung. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Produktion erfolgt unter kontrollierten Bedingungen, um die Stabilität und Aktivität des Enzyms zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Hydroxylierung, Oxidation und Reduktion. Die primäre Reaktion ist die Hydroxylierung von Cholecalciferol zur Bildung von this compound. Eine weitere Hydroxylierung in der Niere wandelt this compound in Calcitriol um, die aktive Form von Vitamin D .

Häufige Reagenzien und Bedingungen

Die Hydroxylierungsreaktionen erfordern spezifische Enzyme wie CYP2R1 und 25-Hydroxyvitamin D3-1-alpha-Hydroxylase. Diese Reaktionen finden unter physiologischen Bedingungen in Leber und Niere statt. Das Vorhandensein von Kofaktoren wie NADPH ist für die enzymatische Aktivität essenziell .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen mit this compound gebildet werden, sind Calcitriol (1,25-Dihydroxyvitamin D3) und andere hydroxylierte Metaboliten. Calcitriol ist die biologisch aktivste Form von Vitamin D, die den Kalzium- und Phosphatstoffwechsel reguliert .

Wissenschaftliche Forschungsanwendungen

This compound hat zahlreiche wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Medizin: this compound wird zur Behandlung und Vorbeugung von Vitamin-D-Mangel, Rachitis, Osteomalazie und Osteoporose eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es in der Niere in Calcitriol umgewandelt wird. Calcitriol bindet an den Vitamin-D-Rezeptor, einen nuklearen Rezeptor, der die Transkription verschiedener Gene reguliert, die an der Kalzium- und Phosphat-Homöostase beteiligt sind. Diese Interaktion beeinflusst die Knochenmineralisierung, die Immunantwort und die Zellproliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcifediol is synthesized in the liver through the hydroxylation of cholecalciferol. The enzyme responsible for this conversion is vitamin D 25-hydroxylase, primarily CYP2R1, present in microsomes. This enzymatic reaction involves the addition of a hydroxyl group at the 25th position of the cholecalciferol molecule .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of cholecalciferol from natural sources, followed by its enzymatic hydroxylation. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the stability and activity of the enzyme .

Analyse Chemischer Reaktionen

Types of Reactions

Calcifediol undergoes several chemical reactions, including hydroxylation, oxidation, and reduction. The primary reaction is the hydroxylation of cholecalciferol to form this compound. Further hydroxylation in the kidney converts this compound to calcitriol, the active form of vitamin D .

Common Reagents and Conditions

The hydroxylation reactions require specific enzymes, such as CYP2R1 and 25-hydroxyvitamin D3-1-alpha-hydroxylase. These reactions occur under physiological conditions in the liver and kidney. The presence of cofactors like NADPH is essential for the enzymatic activity .

Major Products Formed

The major products formed from the reactions involving this compound are calcitriol (1,25-dihydroxyvitamin D3) and other hydroxylated metabolites. Calcitriol is the most biologically active form of vitamin D, regulating calcium and phosphate metabolism .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Calcifediol exerts its effects by being converted to calcitriol in the kidney. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the transcription of various genes involved in calcium and phosphate homeostasis. This interaction influences bone mineralization, immune response, and cellular proliferation .

Vergleich Mit ähnlichen Verbindungen

Calcifediol wird häufig mit anderen Formen von Vitamin D verglichen, wie Cholecalciferol (Vitamin D3) und Ergocalciferol (Vitamin D2).

Cholecalciferol: this compound wird im Vergleich zu Cholecalciferol schneller in die aktive Form, Calcitriol, umgewandelt.

Ergocalciferol: this compound ist wirksamer und hat eine höhere Bioverfügbarkeit als Ergocalciferol.

Ähnliche Verbindungen umfassen:

- Cholecalciferol (Vitamin D3)

- Ergocalciferol (Vitamin D2)

- Calcitriol (1,25-Dihydroxyvitamin D3)

Die einzigartigen Eigenschaften von this compound, wie die schnelle Umwandlung in die aktive Form und die höhere Bioverfügbarkeit, machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Anwendungen .

Biologische Aktivität

Calcifediol, also known as 25-hydroxyvitamin D3, is a crucial metabolite in the vitamin D endocrine system. This compound plays a significant role in calcium and phosphate metabolism, influencing various biological processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety through diverse research findings and case studies.

This compound exerts its biological effects primarily through two mechanisms: genomic and non-genomic actions.

Genomic Actions : this compound binds to the vitamin D receptor (VDR), leading to the modulation of gene expression. Although it has a lower affinity for VDR compared to calcitriol (the active form of vitamin D), this compound's ability to activate VDR allows it to influence calcium absorption in the intestine and bone metabolism. The activation of VDR promotes the transcription of genes involved in calcium transport and bone resorption .

Non-Genomic Actions : Recent studies have identified rapid non-genomic responses mediated by this compound. These responses occur through the interaction with membrane-associated VDR isoforms, leading to quick cellular effects such as the opening of calcium channels and activation of signaling pathways (e.g., phospholipase C) without altering gene expression . This mechanism is particularly relevant in tissues like bone and kidney, where immediate responses to calcium levels are critical.

Clinical Efficacy

This compound has been shown to be effective in various clinical settings, particularly concerning vitamin D deficiency and associated health outcomes.

Case Studies and Research Findings

- Survival Benefits : A large-scale study demonstrated that patients prescribed this compound had a significantly reduced risk of death compared to those who received cholecalciferol (vitamin D3). The hazard ratio for this compound was 0.67, indicating a strong association with improved survival outcomes .

- Bone Health : In postmenopausal women, this compound was superior to cholecalciferol in maintaining adequate 25(OH)D levels, suggesting its effectiveness in preventing osteoporosis-related fractures . A randomized controlled trial indicated that this compound supplementation led to significant improvements in bone density markers over time .

- Metabolic Effects : Research has shown that this compound administration can reduce inflammatory markers such as the neutrophil-to-lymphocyte ratio, which is associated with various chronic diseases . This anti-inflammatory effect may contribute to its protective role against conditions linked to vitamin D deficiency.

Comparative Efficacy

The efficacy of this compound compared to other forms of vitamin D supplementation is illustrated in the following table:

| Vitamin D Formulation | Efficacy in Raising 25(OH)D Levels | Safety Profile | Clinical Outcomes |

|---|---|---|---|

| This compound | Higher than cholecalciferol | Well-tolerated | Improved survival rates |

| Cholecalciferol | Moderate | Generally safe | Less effective for bone health |

Safety Profile

This compound is generally well-tolerated with a low incidence of adverse effects when used appropriately. Long-term studies have shown no significant toxic levels or serious adverse events associated with its use . Monitoring serum calcium and phosphate levels during treatment is recommended to prevent hypercalcemia.

Eigenschaften

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-DTOXIADCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022721 | |

| Record name | Calcifediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calcidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Calcifediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein. | |

| Record name | Calcifediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

19356-17-3, 64719-49-9 | |

| Record name | 25-Hydroxyvitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19356-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcifediol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019356173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxyvitamin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064719499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcifediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcifediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcifediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIFEDIOL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0WXW8F54E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.